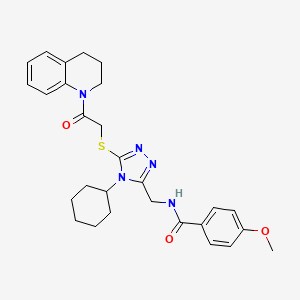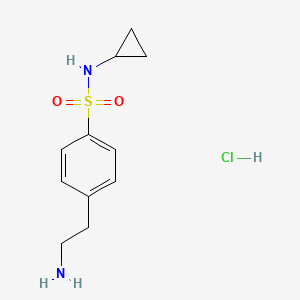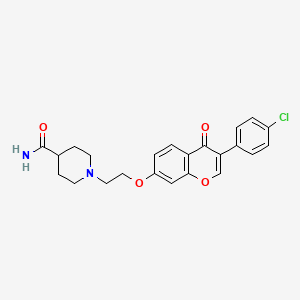
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .
科学的研究の応用
Antimicrobial Activity
The quinoline core of the compound is known for its antimicrobial properties. Research indicates that derivatives of quinoline, such as the one , can be effective against a variety of microbial pathogens. They are particularly potent against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .
Anticancer Potential
Quinoline derivatives have been studied for their potential in cancer therapy. They can interfere with various cellular processes in cancer cells, including DNA synthesis. By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, quinoline derivatives can lead to rapid cell death, which is beneficial in targeting cancer cells .
Antimalarial Properties
The compound’s structure is conducive to antimalarial activity. Quinoline derivatives have been a mainstay in antimalarial drugs, and modifications to the quinoline nucleus can lead to new drugs with enhanced efficacy against malaria-causing parasites .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems could make them suitable candidates for antidepressant and anticonvulsant medications .
Antiviral Applications
The structural complexity of quinoline derivatives allows them to be used in the development of antiviral drugs. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .
Anti-inflammatory and Antioxidant Effects
These compounds can exhibit anti-inflammatory and antioxidant properties, which are beneficial in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .
Antihypertensive Use
Quinoline derivatives can act on the cardiovascular system to lower blood pressure. Their potential as antihypertensive agents is being explored, which could lead to new treatments for high blood pressure .
Antimycobacterial Activity
The compound’s ability to act against mycobacteria makes it a candidate for the treatment of tuberculosis and other mycobacterial infections. Its efficacy in this area is linked to its ability to disrupt bacterial cell wall synthesis .
特性
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSHTCIJNZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)


![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)


![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)
![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)
